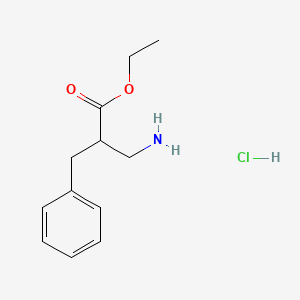

![molecular formula C18H23N3 B1520400 (3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine CAS No. 1183888-53-0](/img/structure/B1520400.png)

(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine

Vue d'ensemble

Description

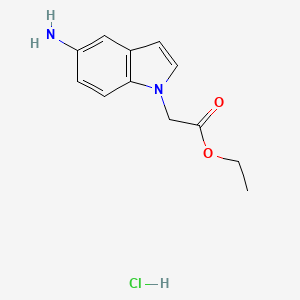

“(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine” is a chemical compound . It is related to 3-Amino-9-ethylcarbazole (AEC), which is commonly used as a chromogenic substrate in immunohistochemistry .

Molecular Structure Analysis

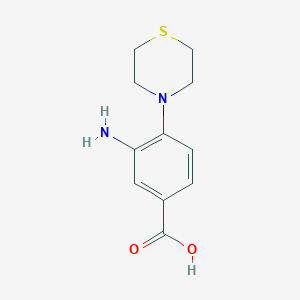

The molecular structure of related compounds has been found to be coplanar-conjugated and uniform in shape . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .

Applications De Recherche Scientifique

Chemical Structure and Properties

“(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine” is a complex organic compound with the molecular formula C18H23N3 . The compound is related to 9H-Carbazol-3-amine, 9-ethyl-, which has a molecular weight of 210.2744 .

Use in Chromogen/Substrate

This compound is used as a chromogen in immunoperoxidase staining . It is a preferred choice due to its less toxic nature compared to DAB (3,3’-Diaminobenzidine). It produces a red colored end product at the positive sites, providing a good contrast with blue hematoxylin counter stain .

Use in Organic Pigment Synthesis

The compound is an important intermediate in the synthesis of high-grade organic pigments . It is used in the production of Permanent Violet RL, a diazo class organic pigment. This pigment is known for its outstanding coloring strength, brightness, and excellent heat resistance, permeability, and lightfastness .

Use in Printing Industry

Permanent Violet RL, synthesized using this compound, is widely used in various fields such as coatings, plastics, organic glass, rubber, textile printing, solvent dyes, water-based inks, and packaging printing . It is also suitable for offset printing, gravure printing, and flexographic printing .

Use in Mass Spectrometry

The compound is used in mass spectrometry, a powerful tool for the analysis of complex mixtures in chemical and biological research .

Mécanisme D'action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of high-grade organic pigments .

Mode of Action

It is known to possess high electron mobility and other favorable electronic properties . These properties suggest that it may interact with its targets by donating or accepting electrons, thereby influencing the electronic properties of the system it is part of .

Biochemical Pathways

Given its use in the synthesis of organic pigments, it may be involved in the biochemical pathways related to color perception and light absorption .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may be absorbed and distributed in the body through these solvents .

Result of Action

Given its use in the synthesis of organic pigments, it may contribute to the color properties of these pigments .

Action Environment

The action, efficacy, and stability of (3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the choice of solvent can impact its action and efficacy . Furthermore, its stability may be affected by storage conditions, such as temperature .

Propriétés

IUPAC Name |

N'-[(9-ethylcarbazol-3-yl)methyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c1-2-21-17-7-4-3-6-15(17)16-12-14(8-9-18(16)21)13-20-11-5-10-19/h3-4,6-9,12,20H,2,5,10-11,13,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZQFGPBBGIVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNCCCN)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

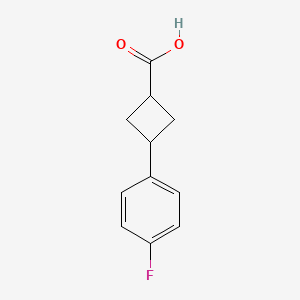

![1-[(3-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B1520328.png)

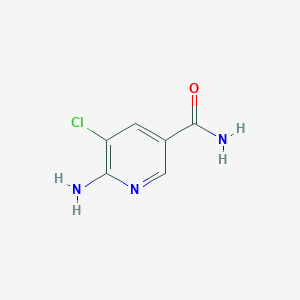

![3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520330.png)

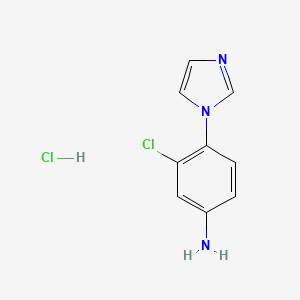

amine hydrochloride](/img/structure/B1520331.png)

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride](/img/structure/B1520340.png)